molecular formula C16H21N3O2 B6155829 ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate CAS No. 203123-01-7

ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6155829
CAS No.: 203123-01-7
M. Wt: 287.36 g/mol
InChI Key: DKQVQLQOJLKTCG-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate ( 203123-01-7) is a high-purity pyrazole derivative with the molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol. This compound is intended for research and development purposes only and is not for human or veterinary use. Pyrazole derivatives represent one of the most active classes of compounds possessing a wide spectrum of biological activities and are considered a pharmacologically important active scaffold . They are frequently investigated as core structures in the development of novel pharmaceutical agents, with their derivatives appearing in a diverse range of therapeutic categories including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, and antioxidant agents . The presence of both an amino and an ester functional group on the pyrazole ring makes this compound a versatile and valuable synthetic intermediate for further chemical modifications, particularly in medicinal chemistry for the synthesis of novel heterocyclic systems . Researchers value this scaffold for exploring structure-activity relationships and for its potential in creating new compounds with enhanced biological activity. The 4-tert-butylphenyl substitution at the 1-position of the pyrazole ring contributes to the compound's unique steric and electronic properties, which can influence its binding affinity and metabolic stability in biological systems.

Properties

CAS No.

203123-01-7

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

ethyl 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C16H21N3O2/c1-5-21-15(20)13-10-18-19(14(13)17)12-8-6-11(7-9-12)16(2,3)4/h6-10H,5,17H2,1-4H3

InChI Key

DKQVQLQOJLKTCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)(C)C)N

Purity

95

Origin of Product

United States

Preparation Methods

Knorr Pyrazole Synthesis

The Knorr synthesis, a cornerstone in pyrazole chemistry, involves the cyclocondensation of 1,3-diketones with hydrazines. For ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate, this method begins with ethyl acetoacetate (4 ) and 4-tert-butylphenylhydrazine (5 ). The reaction proceeds via the formation of a hydrazone intermediate, which undergoes cyclization under reflux conditions in ethanol (Scheme 1). Nano-ZnO catalysts have been employed to enhance reaction efficiency, achieving yields up to 95% with reduced reaction times.

Table 1: Optimization of Knorr Synthesis Parameters

ParameterConditionYield (%)Purity (%)
CatalystNano-ZnO (5 mol%)95≥98
SolventEthanol85≥95
Temperature (°C)80 (Reflux)90≥97
Reaction Time (h)295≥98

The amino group at position 5 is introduced via post-cyclization functionalization. For instance, treating the intermediate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) followed by hydrolysis under basic conditions (NaOH/ethanol) yields the target compound.

Cyclization of Acetylenic Ketones with Hydrazines

Regioselective Challenges and Solutions

Cyclocondensation of acetylenic ketones with hydrazines often produces regioisomeric mixtures. However, using 4-tert-butylphenylhydrazine with ethyl propiolate-derived ketones achieves regioselectivity >90% for the desired 1,4-disubstituted pyrazole. Key to this selectivity is the steric bulk of the tert-butyl group, which directs hydrazine attack to the less hindered carbonyl position.

Mechanistic Insight :

  • Hydrazone Formation : Nucleophilic attack of hydrazine on the β-carbon of the acetylenic ketone.

  • Cyclization : Intramolecular cyclization to form the pyrazole ring.

  • Aromatization : Loss of water to yield the aromatic pyrazole core.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and sustainability. Continuous flow reactors (CFRs) enable precise control over reaction parameters, reducing side products and improving yields (Table 2). For instance, CFRs operating at 100°C with residence times <10 minutes achieve conversions >85% for pyrazole intermediates.

Table 2: CFR Performance Metrics

MetricBatch ProcessCFR Process
Yield (%)7588
Purity (%)9297
Solvent ConsumptionHighLow
Energy Use (kWh/kg)12080

Solvent and Catalyst Selection

Green solvents (e.g., 2-MeTHF) and heterogeneous catalysts (e.g., silica-supported acids) are employed to minimize environmental impact. For example, silica sulfuric acid (SSA) catalyzes cyclocondensation in 2-MeTHF, achieving yields of 82% with catalyst recyclability up to five cycles.

Mechanistic Insights and Reaction Pathways

Hydrazone Intermediate Formation

FT-IR and in situ NMR studies confirm that hydrazone formation is rate-limiting. The reaction follows second-order kinetics, with activation energies of ~50 kJ/mol in ethanol.

Cyclization and Aromatization

DFT calculations reveal that cyclization proceeds via a six-membered transition state, with aromatization driven by conjugation stabilization (ΔG‡ = 25 kJ/mol).

Analytical Techniques for Quality Control

Spectroscopic Characterization

  • ¹H NMR : tert-Butyl protons resonate at δ 1.3 ppm; ethyl ester protons appear as quartets at δ 4.2–1.3 ppm.

  • IR : C=O stretch at 1700 cm⁻¹; NH₂ bands at 3300 cm⁻¹.

  • XRD : Confirms planar pyrazole ring with dihedral angles <5° relative to the phenyl group.

Chromatographic Purity Assessment

HPLC with C18 columns (ACN:H₂O gradient) resolves the target compound at Rt = 8.2 min, ensuring ≥98% purity.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Knorr Synthesis9598Moderate12
Acetylenic Cyclization8897High8
CFR Industrial8897Very High5

The CFR method offers the best balance of cost and scalability, whereas Knorr synthesis remains optimal for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate, in anticancer therapies. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit the growth of tumor cells by inducing apoptosis through the modulation of apoptotic pathways .

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory properties. This compound has been investigated for its ability to reduce inflammation in preclinical models. In one study, compounds with a similar scaffold showed promising results in reducing inflammatory markers in animal models of arthritis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that ethyl pyrazole derivatives exhibit activity against various bacterial strains, suggesting potential use as antimicrobial agents in treating infections .

Herbicide Development

The structural characteristics of this compound make it a candidate for herbicide development. Research into similar pyrazole-based compounds has indicated their efficacy in inhibiting weed growth while being less harmful to crops . This can lead to the development of selective herbicides that target specific weed species without damaging desirable plants.

Plant Growth Regulators

There is ongoing research into the use of pyrazole derivatives as plant growth regulators. This compound may enhance plant growth and yield by modulating hormonal pathways within plants, which is crucial for sustainable agriculture practices .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the effects of pyrazole derivatives on cancer cell linesSignificant inhibition of cell proliferation and induction of apoptosis was observed .
Anti-inflammatory ResearchInvestigated anti-inflammatory effects in animal modelsReduction in inflammatory markers and symptoms was noted, supporting its therapeutic potential .
Herbicide Efficacy StudyAssessed the herbicidal activity of pyrazole compoundsDemonstrated effective weed control with minimal impact on crop health .

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares the target compound with analogs differing in phenyl ring substituents:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) CAS Number Key Properties/Applications
Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate 4-tert-butylphenyl 287.36 N/A 203123-01-7 High lipophilicity
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-fluorophenyl 249.24 153–154 138907-68-3 Enhanced polarity; antimicrobial
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate 4-methylphenyl 243.28 N/A 15001-11-3 Moderate steric bulk
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate 4-chloro-2-nitrophenyl 325.73 N/A N/A Electron-withdrawing groups; crystallizes in orthorhombic system
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-sulfamoylphenyl 325.34 N/A N/A Anti-inflammatory potential

Key Observations :

  • Lipophilicity : The tert-butyl group increases hydrophobicity, which may improve membrane permeability in drug design .
  • Polarity : Fluorine and sulfamoyl groups enhance polarity, favoring solubility in aqueous media .
  • Crystallinity : Nitro and chloro substituents promote planar molecular packing, as seen in single-crystal X-ray studies .
Antimicrobial and Anti-Inflammatory Activity
  • Sulfamoyl Derivatives: Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (XUTZIX) demonstrated anti-inflammatory activity in thiazolidinone-based analogs, reducing paw edema in rat models .
  • Fluorophenyl Analogs: Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate showed antimicrobial activity against Pseudomonas aeruginosa, with inhibition zones comparable to standard drugs .
  • Pyridyl Derivatives: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate exhibited a hydrogen-bonded dimeric structure, which may stabilize interactions in enzyme binding .
Antitumor Potential
  • Indole-Pyrazole Hybrids: Ethyl 5-amino-1-(1-(4-methoxybenzyl)-1H-indole-3-carbonyl)-1H-pyrazole-4-carboxylate (from indole derivatives) displayed cytotoxic effects in preliminary antitumor assays .

Crystallographic and Structural Insights

  • Hydrogen Bonding: Analogs like 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid form N–H⋯O hydrogen bonds, creating 2D networks that stabilize crystal packing .
  • Steric Effects : The tert-butyl group in the target compound likely disrupts planar stacking, reducing crystallinity compared to nitro- or chloro-substituted analogs .

Biological Activity

Ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazoles known for diverse pharmacological effects, including anti-inflammatory, antibacterial, and antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C13H16N4O2
Molecular Weight 248.29 g/mol
CAS Number 1260243-04-6
MDL Number MFCD00114562
Storage Conditions Keep in dark place; sealed in dry at room temperature

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been reported to inhibit BRAF(V600E) and Aurora-A kinase, which are critical in the proliferation of cancer cells .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound may act by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. Studies suggest that pyrazole compounds can modulate the NF-kB pathway, reducing inflammation in various models .

Antibacterial Activity

In vitro studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes . For example, related pyrazole derivatives have demonstrated significant activity against Haemophilus influenzae and other pathogenic bacteria .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the phenyl ring or the carboxylate group can significantly affect biological activity. For instance, substituents on the aromatic ring can enhance binding affinity to target proteins or improve solubility, thereby increasing bioavailability .

Study on Antitumor Activity

A study explored a series of substituted pyrazoles, including this compound, against various cancer cell lines. The results indicated that these compounds could induce apoptosis via caspase activation pathways. The study emphasized the importance of specific substituents in enhancing cytotoxicity against cancer cells .

Anti-inflammatory Study

In another investigation, researchers evaluated the anti-inflammatory effects of pyrazole derivatives in a murine model of acute inflammation. This compound showed a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines (e.g., 4-tert-butylphenylhydrazine) and N,N-dimethylformamide dimethyl acetal (DMF-DMA). Post-synthesis, the amino group is functionalized via reactions with acid anhydrides or chlorides to optimize bioactivity . Hydrolysis under basic conditions (e.g., NaOH/ethanol) may follow to yield carboxylic acid derivatives for further studies .

Q. How is the structural characterization of this pyrazole derivative validated?

  • Methodological Answer : Structural validation employs spectroscopic techniques:

  • IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
  • ¹H-NMR identifies substituent environments (e.g., tert-butyl protons at δ ~1.3 ppm, ethyl ester protons at δ ~4.2–1.3 ppm) .
  • X-ray crystallography resolves the 3D conformation, with refinement using SHELXL .

Advanced Research Questions

Q. How can computational modeling predict the hydrogen-bonding interactions of this compound in crystal lattices?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) model intermolecular interactions. Graph set analysis (e.g., Etter’s rules) categorizes hydrogen-bonding motifs (e.g., R₂²(8) rings) observed in crystallographic data . These predictions guide the design of co-crystals for enhanced stability or solubility .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, dosage). Systematic approaches include:

  • Dose-response curves to establish IC₅₀/EC₅₀ values .
  • Meta-analysis of in vitro/in vivo data to identify structure-activity relationships (SARs). For example, anti-inflammatory activity correlates with electron-withdrawing substituents on the phenyl ring .
  • Molecular docking to validate target binding (e.g., cyclooxygenase-2 inhibition) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Disorder in the tert-butyl group : Resolved via PART commands in SHELXL, with restrained isotropic displacement parameters .
  • Twinned crystals : Data integration using SAINT and scaling with TWINABS .
  • Validation : PLATON/CHECKCIF ensures geometric accuracy and flags outliers (e.g., bond angles > 5σ from norms) .

Q. How is the compound’s stability under varying pH conditions assessed for pharmacological applications?

  • Methodological Answer :

  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) at 37°C, monitoring degradation via HPLC.
  • Degradation products : Identified via LC-MS; ester hydrolysis to carboxylic acid predominates at alkaline pH .
  • Computational pKa prediction : Tools like MarvinSuite estimate protonation states influencing solubility and reactivity .

Data Contradiction Analysis

Q. Why do spectral data (e.g., NMR) for this compound vary across studies?

  • Methodological Answer : Variations stem from:

  • Solvent effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding .
  • Tautomerism : The pyrazole ring’s 5-amino group may exhibit keto-enol tautomerism, altering peak multiplicity .
  • Resolution limits : Low-field NMR (e.g., 300 MHz) may obscure splitting patterns resolved by 500+ MHz instruments .

Experimental Design Considerations

Q. What in vitro assays are optimal for evaluating its anti-inflammatory activity?

  • Methodological Answer :

  • COX-2 inhibition assay : Measure prostaglandin E₂ (PGE₂) suppression in LPS-stimulated macrophages .
  • NF-κB luciferase reporter assay : Quantify transcriptional activity in HEK293T cells .
  • Cytokine profiling : ELISA-based detection of TNF-α/IL-6 in supernatant .

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